Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester

Description

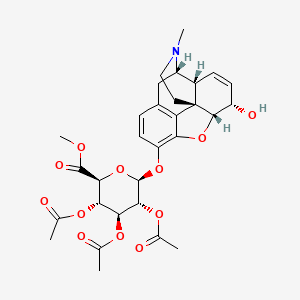

Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester is a synthetic derivative of morphine, where a β-D-glucuronic acid moiety is conjugated to morphine’s 3-hydroxyl group. The glucuronide’s hydroxyl groups are acetylated (Tri-O-acetyl), and the carboxylic acid of glucuronic acid is protected as a methyl ester. This compound serves as a key intermediate in synthesizing morphine-3-glucuronide (M3G), a major metabolite of morphine. The acetyl and methyl ester groups enhance stability during synthesis, preventing premature hydrolysis .

M3G itself is pharmacologically inactive as an opioid antagonist but contributes to neuroexcitatory effects, while morphine-6-glucuronide (M6G) is a potent µ-opioid receptor agonist . The protected ester form is critical for controlled deprotection in laboratory settings, enabling precise metabolite production for pharmacological studies .

Properties

CAS No. |

151250-15-6 |

|---|---|

Molecular Formula |

C30H35NO12 |

Molecular Weight |

601.6 g/mol |

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-6-[[(4S,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate |

InChI |

InChI=1S/C30H35NO12/c1-13(32)38-23-24(39-14(2)33)26(40-15(3)34)29(43-25(23)28(36)37-5)41-20-9-6-16-12-18-17-7-8-19(35)27-30(17,10-11-31(18)4)21(16)22(20)42-27/h6-9,17-19,23-27,29,35H,10-12H2,1-5H3/t17-,18-,19-,23-,24-,25-,26+,27-,29+,30-/m0/s1 |

InChI Key |

OJXQIAQIYWRVMF-HIRJWNRASA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C3C4=C(C[C@H]5[C@H]6[C@]4(CCN5C)[C@@H](O3)[C@H](C=C6)O)C=C2)C(=O)OC)OC(=O)C |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C3C4=C(CC5C6C4(CCN5C)C(O3)C(C=C6)O)C=C2)C(=O)OC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Protection of Hydroxyl Groups

The initial step involves protecting the hydroxyl groups of the glucuronic acid derivative to prevent undesired side reactions during glycosylation. Typically, D-glucurono-6,3-lactone serves as the starting material, which is converted into a tri-O-acetylated glucuronic acid derivative. This is achieved through acetylation using acetic anhydride in the presence of a base such as pyridine.

- Reagents: Acetic anhydride, pyridine

- Temperature: Room temperature

- Duration: Several hours until complete acetylation

- Formation of Tri-O-acetyl-β-D-glucuronide methyl ester , which is more reactive and soluble, facilitating subsequent glycosylation.

Formation of the Glycosyl Donor

The protected glucuronic acid derivative is then converted into a suitable glycosyl donor, typically a methyl ester of the tri-O-acetylated glucuronide. This involves methylation of the carboxylic acid group, often using methyl iodide or dimethyl sulfate under basic conditions, to generate the methyl ester.

- Reagents: Methyl iodide, base (e.g., potassium carbonate)

- Solvent: Acetone or dichloromethane

- Temperature: Reflux or room temperature

- The methyl ester of the protected glucuronic acid, ready for glycosylation.

Activation of the Glycosyl Donor

The glycosyl donor is activated using a Lewis acid catalyst, such as boron trifluoride etherate or trimethylsilyl triflate , which facilitates the formation of a glycosyl cation intermediate necessary for glycosidic bond formation.

- Reagents: Boron trifluoride etherate

- Solvent: Dichloromethane

- Temperature: Low temperature (0°C to room temperature)

- Formation of an activated glycosyl donor capable of reacting with the phenolic hydroxyl group of morphine.

Glycosylation with Morphine

The core step involves coupling the activated glycosyl donor with morphine. To enhance selectivity and yield, the phenolic hydroxyl group of morphine is often temporarily protected, for example, by acetylation, to prevent side reactions.

- Reagents: Protected morphine (phenolic hydroxyl protected), Lewis acid catalyst

- Solvent: Dichloromethane

- Temperature: Controlled, typically 0°C to room temperature

- Duration: Several hours to days, depending on reactivity

- Formation of Morphine 3-(Tri-O-acetyl-β-D-glucuronide) methyl ester via glycosidic linkage at the phenolic position.

Deprotection and Final Purification

Following glycosylation, the protective groups (acetyl groups) are removed to yield the desired free hydroxyl groups on the glucuronic acid moiety. Deprotection is typically achieved through:

- Hydrolysis with mild base (e.g., sodium methoxide in methanol)

- Enzymatic hydrolysis (if applicable)

- Fluoride ion treatment (for silyl protecting groups, if used)

The final product is purified via chromatography (e.g., silica gel chromatography with suitable eluents such as dichloromethane/methanol mixtures) and characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Summary of Key Data

| Step | Reagents | Conditions | Purpose | Remarks |

|---|---|---|---|---|

| Protection | Acetic anhydride, pyridine | Room temp, hours | Protect hydroxyl groups | Forms tri-O-acetylated glucuronic acid |

| Methylation | Methyl iodide, K2CO3 | Reflux | Convert to methyl ester | Enhances reactivity for glycosylation |

| Activation | Boron trifluoride etherate | 0°C to RT | Activate glycosyl donor | Facilitates glycosidic bond formation |

| Glycosylation | Protected morphine, Lewis acid | RT, hours | Attach glucuronic acid moiety | Forms glycosidic linkage at phenol |

| Deprotection | Sodium methoxide or fluoride | Mild conditions | Remove protecting groups | Yields free hydroxyl groups |

Chemical Reactions Analysis

Glycosylation Reactions

M3-TAGME is synthesized via Lewis acid-catalyzed glycosylation , where morphine reacts with activated glucuronate donors. The process employs boron trifluoride etherate (BF₃·Et₂O) to facilitate the formation of β-glycosidic bonds.

Key Reaction Conditions and Outcomes:

-

Mechanistic Insight : The β-selectivity arises from neighboring group participation by the C-2 acetyl group, stabilizing the dioxocarbenium ion intermediate . Larger ester groups (e.g., isobutyryl) reduce transacylation side reactions while maintaining stereocontrol .

Ester Migration and Stability

Ester groups in M3-TAGME exhibit dynamic behavior under acidic or basic conditions, impacting reaction pathways:

Factors Influencing Ester Migration:

-

Catalyst Acidity : Strong Lewis acids (e.g., BF₃) promote acyl group migration between hydroxyls .

-

Steric Effects : Bulky esters (e.g., isobutyryl) resist migration compared to acetyl groups .

-

Temperature : Elevated temperatures accelerate migration but reduce yields .

Example : Replacing acetyl with isobutyryl groups in glucuronate donors reduced transacylation by 70% while maintaining glycosylation efficiency .

Hydrolysis and Deprotection

M3-TAGME undergoes alkaline or enzymatic hydrolysis to yield bioactive metabolites like morphine-3-glucuronide (M3G):

Hydrolysis Methods:

-

Critical Note : Hydrolysis of the methyl ester at C-6 requires harsher conditions (e.g., concentrated HCl), risking morphine degradation .

Comparative Reactivity with Analogues

M3-TAGME’s triacetylated structure confers distinct reactivity versus other morphine glucuronides:

| Property | M3-TAGME | Morphine-3-glucuronide (M3G) | Morphine-6-glucuronide (M6G) |

|---|---|---|---|

| Solubility | Enhanced (aprotic solvents) | Low (polar solvents) | Moderate |

| Metabolic Stability | High | Low (rapid renal clearance) | Moderate |

| Synthetic Utility | Key intermediate | Final metabolite | Final metabolite |

Interaction with Enzymatic Systems

M3-TAGME serves as a substrate for uridine 5′-diphospho-glucuronosyltransferases (UGTs) , though its acetylated form reduces direct enzymatic activity. Studies show:

Scientific Research Applications

Morphine 3-(Tri-O-acetyl-β-D-glucuronide) methyl ester is a chemical compound related to morphine and glucuronic acid. Research on synthesizing glucuronides, including derivatives of glucuronic, galacturonic, and mannuronic acids, has shown various applications in chemistry and biochemistry .

Scientific Research Applications

- Synthesis of Glucuronides Synthesis pathways using glycosyl donors allow for the preparation of target glucuronides . For example, morphine 3,6-β-D-glucuronide derivative can be obtained in crystalline form with exclusive β-stereochemistry at C-1 of both glucuronates .

- Reference Standards Morphine 3-(Tri-O-acetyl-Beta-D-glucuronide) Methyl Ester is available as reference standards from Opiate and Opioid Reference Materials .

- Analyzing Biological Samples Mass spectrometry can be used in a method for analyzing biological samples for morphine-3-β-glucuronide . In this method, a urine sample is made to contain morphine-3-β-glucuronide and is spiked with an equal amount of morphine-3-β-glucuronide-d3 . The concentration of morphine-3-β-glucuronide in the sample is quantitated from the relative abundance of the molecular ion of morphine-3-β-glucuronide, ion 462, and of morphine-3-β-glucuronide-d3, ion 465 .

Mechanism of Action

The mechanism of action of Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester involves its interaction with specific molecular targets and pathways. Unlike morphine, which primarily acts on mu opioid receptors, this compound has limited affinity for these receptors. Instead, it may interact with other receptors, such as Toll-like receptor 4 (TLR4), to exert its effects . This interaction can lead to various physiological responses, including modulation of pain and inflammation .

Comparison with Similar Compounds

Morphine Metabolites: M3G and M6G

Structural and Pharmacological Differences

- Morphine-3-glucuronide (M3G): Lacks acetyl and methyl ester protections. It may contribute to neurotoxic side effects .

- Morphine-6-glucuronide (M6G) : A potent µ-opioid agonist with 650-fold greater spinal analgesic potency than morphine. Unlike M3G, M6G accumulates in renal impairment, making it clinically significant in chronic pain management .

Table 1: Structural and Functional Comparison of Morphine Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Pharmacological Role |

|---|---|---|---|---|

| Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester | C₃₃H₃₇NO₁₅ | 687.65 | Tri-O-acetyl, methyl ester | Synthetic intermediate |

| Morphine-3-glucuronide (M3G) | C₂₃H₂₅NO₉ | 461.45 | Free glucuronide | Inactive metabolite |

| Morphine-6-glucuronide (M6G) | C₂₃H₂₅NO₉ | 461.45 | Free glucuronide | Potent µ-opioid agonist |

Table 2: Comparison of Protected Glucuronide Esters

| Compound | Protecting Groups | Aglycone | Solubility | Applications |

|---|---|---|---|---|

| Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester | Acetyl, methyl ester | Morphine | Polar aprotic solvents | M3G synthesis |

| 1-Naphthol Tri-O-acetyl-β-D-glucuronide Methyl Ester | Acetyl, methyl ester | 1-Naphthol | Organic solvents | Enzyme assay intermediates |

| 4-Iodophenyl Tri-O-acetyl-β-D-glucuronide Methyl Ester | Acetyl, methyl ester | 4-Iodophenyl | Dichloromethane, methanol | Resveratrol metabolite synthesis |

| 2,3,4-Tri-O-benzoyl-D-glucuronide Methyl Ester | Benzoyl, methyl ester | None (free glucuronide) | Non-polar solvents | Glycosylation reactions |

Other Opioid Glucuronides

- Norbuprenorphine-3-β-D-glucuronide: Synthesized using similar protecting-group strategies (e.g., Teoc protection). Demonstrates how glucuronidation alters opioid pharmacokinetics and activity .

- Codeine-6-glucuronide : Like M6G, codeine’s glucuronide is pharmacologically active, but CYP2D6 polymorphism can lead to toxic morphine levels during metabolism .

Pharmacokinetic and Functional Insights

- BBB Permeability : Morphine’s BBB permeability (PS = 3.52 µL·min⁻¹·g⁻¹) far exceeds M3G and M6G (PS < 0.14 µL·min⁻¹·g⁻¹), explaining why systemic M6G requires higher doses for efficacy .

- Renal Handling : M3G undergoes glomerular filtration with slight tubular reabsorption, while M6G is actively reabsorbed, leading to accumulation in renal impairment .

- Receptor Binding : M6G’s µ-opioid receptor affinity is 100-fold higher than morphine, contributing to its prolonged analgesic effect .

Biological Activity

Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester is a derivative of morphine, primarily studied for its biological activity and metabolic pathways. This compound is a glucuronide, which is a form of morphine that has undergone conjugation with glucuronic acid, a process that typically enhances solubility and alters pharmacological properties. Understanding the biological activity of this compound is critical for evaluating its therapeutic potential and safety profile.

Synthesis and Structural Characteristics

The synthesis of Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester involves glycosylation reactions where morphine is modified to include glucuronic acid moieties. The process typically yields various glucuronides, including the tri-O-acetyl derivative, which can influence the compound's biological activity. The acetyl groups serve as protective groups that can be removed enzymatically or chemically to yield the active form of the drug.

Biological Activity

-

Metabolism and Pharmacokinetics :

- Morphine is metabolized primarily in the liver, resulting in several metabolites, including morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). Approximately 44-55% of administered morphine is converted to M3G, which has been shown to have limited affinity for opioid receptors and no analgesic effect . In contrast, M6G is a potent μ-opioid receptor agonist and contributes significantly to the analgesic effects of morphine.

-

Mechanisms of Action :

- M3G has been implicated in opioid-induced hyperalgesia (OIH), a condition where increased sensitivity to pain occurs despite opioid administration. Research indicates that M3G may activate the Toll-like receptor 4 (TLR4)/myeloid differentiation protein-2 (MD-2) complex in the central nervous system, leading to pro-inflammatory responses and pain enhancement . This mechanism highlights the dual role of morphine metabolites in pain modulation.

Case Studies

Several studies have explored the effects of M3G on sensory neurons and nociceptive behavior:

-

Study on Neuronal Excitation :

A study demonstrated that M3G administration increased excitability in small- and medium-sized sensory neurons. This effect was linked to enhanced densities of voltage-gated sodium channels, suggesting that M3G may alter neuronal excitability through TLR4 activation . -

Intrathecal Administration Effects :

Research involving intrathecal administration of M3G showed significant allodynia (pain from stimuli that do not normally provoke pain) and hyperalgesia (increased pain sensitivity). These effects were blocked by interleukin-1 receptor antagonists and microglial inhibitors, indicating a strong inflammatory component mediated by TLR4 activation .

Comparative Biological Activity Table

| Compound | Affinity for Opioid Receptors | Analgesic Effect | Mechanism of Action |

|---|---|---|---|

| Morphine | High | Yes | μ-opioid receptor agonist |

| M6G | High | Yes | μ-opioid receptor agonist |

| M3G | Low | No | TLR4/MD-2 activation, pro-inflammatory |

Q & A

Q. How do contradictory findings about morphine glucuronides’ pharmacological activity influence experimental design?

- Contradictions : While M6G is a potent µ-opioid agonist (96.6% contribution to analgesia), M3G lacks affinity but may induce neuroexcitation.

- Design Considerations :

- Use renal-impaired models to study M6G accumulation.

- Differentiate metabolites via CSF sampling and µ-receptor binding assays .

- Validate in vivo/in vitro correlations using microdialysis-MS .

Q. Tables for Key Data

| Parameter | Optimal Condition | Contribution to Yield | Reference |

|---|---|---|---|

| Catalyst Concentration | 1.5 wt% NaOH | 77.6% | |

| Molar Ratio (Oil:Methanol) | 1:6 | 12.3% | |

| Reaction Temperature | 60°C | 6.8% |

| Analytical Method | LLOQ | Matrix | Reference |

|---|---|---|---|

| ZIC HILIC-MS/MS | 0.22 ng/mL (M3G) | Microdialysate | |

| C18 Desalting + MS/MS | 0.53 ng/mL (M6G) | Human Plasma |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.